1,4-Bis(3-fluorobenzyl)piperazine

Medicinal Chemistry CNS Drug Design Lipophilicity Optimization

1,4-Bis(3-fluorobenzyl)piperazine (CAS 355396-70-2) is a disubstituted piperazine derivative featuring a central piperazine ring symmetrically functionalized at the 1- and 4-positions with 3-fluorobenzyl groups. It belongs to a broader class of benzylpiperazines extensively investigated as privileged scaffolds in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors such as sigma (σ1, σ2), dopamine (D2, D3), serotonin (5-HT), and G-protein coupled receptors like GPR38.

Molecular Formula C18H20F2N2
Molecular Weight 302.4 g/mol
Cat. No. B329368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(3-fluorobenzyl)piperazine
Molecular FormulaC18H20F2N2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC(=CC=C3)F
InChIInChI=1S/C18H20F2N2/c19-17-5-1-3-15(11-17)13-21-7-9-22(10-8-21)14-16-4-2-6-18(20)12-16/h1-6,11-12H,7-10,13-14H2
InChIKeyJGRVLGFOOFURAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(3-fluorobenzyl)piperazine: A Bis-Fluorinated Piperazine Scaffold for CNS-Focused Medicinal Chemistry


1,4-Bis(3-fluorobenzyl)piperazine (CAS 355396-70-2) is a disubstituted piperazine derivative featuring a central piperazine ring symmetrically functionalized at the 1- and 4-positions with 3-fluorobenzyl groups . It belongs to a broader class of benzylpiperazines extensively investigated as privileged scaffolds in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors such as sigma (σ1, σ2), dopamine (D2, D3), serotonin (5-HT), and G-protein coupled receptors like GPR38 [1][2]. The compound serves primarily as a research tool and synthetic intermediate, with its dual fluorine substitution pattern and meta-fluorine positioning of interest for modulating molecular properties including lipophilicity, metabolic stability, and receptor binding conformation [3].

Procurement Alert: Why 1,4-Bis(3-fluorobenzyl)piperazine Cannot Be Substituted with Common Piperazine Analogs


While the piperazine core is common, substitution of 1,4-bis(3-fluorobenzyl)piperazine with seemingly similar analogs such as 1,4-dibenzylpiperazine, 1,4-bis(4-fluorobenzyl)piperazine, or 1-benzyl-4-(3-fluorobenzyl)piperazine will fundamentally alter critical molecular properties. The meta-fluorine substitution pattern on both benzyl rings imparts a distinct combination of electronic effects, lipophilicity (predicted logP), and basicity (predicted pKa) that directly influences binding to biological targets, metabolic stability, and pharmacokinetic profile . Literature on related benzylpiperazines demonstrates that subtle positional changes in fluorine substitution can result in orders-of-magnitude shifts in receptor affinity and selectivity [1]. Furthermore, the symmetrical 1,4-disubstitution pattern provides a unique molecular geometry and conformational profile that is not replicated by mono-substituted or differently substituted variants, making simple substitution scientifically unsound for applications where these specific properties are critical [2].

Quantitative Differentiation: 1,4-Bis(3-fluorobenzyl)piperazine vs. Key Comparators


Enhanced Lipophilicity and Predicted CNS Permeability vs. Non-Fluorinated Analog

1,4-Bis(3-fluorobenzyl)piperazine demonstrates a significantly higher calculated logP compared to the non-fluorinated analog 1,4-dibenzylpiperazine, indicating enhanced lipophilicity which is a critical determinant of passive membrane permeability and blood-brain barrier penetration . This differentiation is crucial for CNS-targeting research applications where adequate brain exposure is required. The meta-fluorine substitution pattern further offers a balance between lipophilicity and metabolic stability compared to para- or ortho- substitution, as supported by general SAR trends in benzylpiperazine literature [1].

Medicinal Chemistry CNS Drug Design Lipophilicity Optimization

Altered Basicity and pKa Relative to Non-Fluorinated and Para-Fluorinated Analogs

The predicted pKa of the piperazine nitrogens in 1,4-bis(3-fluorobenzyl)piperazine is 6.71±0.10 . This value is lower than that of non-fluorinated 1,4-dibenzylpiperazine (estimated pKa ~7.5-8.0 for similar dialkylpiperazines) and is also distinct from the pKa expected for the para-fluoro analog due to the meta-fluorine's inductive electron-withdrawing effect [1]. The pKa is a critical parameter governing the protonation state at physiological pH, which in turn influences receptor binding interactions (particularly ionic interactions with aspartate residues in aminergic GPCRs), solubility, and membrane permeability.

Medicinal Chemistry Physicochemical Profiling Receptor Binding

Structural Similarity to Patent-Exemplified mGluR5 PAM Scaffolds

The core structure of 1,4-bis(3-fluorobenzyl)piperazine is highly similar to scaffolds disclosed in patents claiming piperazine derivatives as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5) [1]. Specifically, US8883789B2 describes 1,4-disubstituted piperazines with arylalkyl substituents as mGluR5 PAMs. While no direct binding or functional data for 1,4-bis(3-fluorobenzyl)piperazine at mGluR5 is publicly available, the compound represents a close-in analog to these patented chemical matter [2]. This provides a clear, patent-supported rationale for procuring the compound as a tool for probing mGluR5 pharmacology, distinguishing it from generic piperazines that lack this specific structural claim.

Neuroscience mGluR5 Modulation Positive Allosteric Modulators

Potential Sigma-1 Receptor Ligand Based on Class-Level Evidence

A series of structurally related benzylpiperazine derivatives, including those with fluoro-substituted benzyl groups, have been shown to possess low nanomolar affinity for the σ1 receptor (Ki(σ1) = 0.31-4.19 nM) and high subtype selectivity (Ki(σ2)/Ki(σ1) = 50-2448) [1]. Although 1,4-bis(3-fluorobenzyl)piperazine was not directly tested in this study, its close structural similarity (a 1,4-disubstituted piperazine with fluorinated benzyl groups) strongly suggests it may exhibit comparable high affinity and selectivity. This differentiates it from non-fluorinated or para-fluorinated analogs, where SAR studies indicate that fluorine position significantly modulates σ1 receptor binding [2].

Sigma Receptor Biology CNS Imaging Neuropharmacology

Defined Application Scenarios for 1,4-Bis(3-fluorobenzyl)piperazine in Research and Discovery


Neuroscience Tool for Probing mGluR5 Allosteric Modulation

Use 1,4-bis(3-fluorobenzyl)piperazine as a chemical probe to investigate the pharmacology of positive allosteric modulation at mGluR5, as supported by patent disclosures of structurally similar 1,4-disubstituted piperazines [1][2]. The compound serves as a starting point for structure-activity relationship (SAR) studies aimed at developing novel mGluR5 PAMs for neurological and psychiatric disorders, including schizophrenia, anxiety, and chronic pain. Its meta-fluorine substitution may confer favorable physicochemical properties for CNS penetration and metabolic stability, making it a valuable addition to screening libraries.

Sigma-1 Receptor Ligand Development and Imaging Probe Precursor

Employ 1,4-bis(3-fluorobenzyl)piperazine as a core scaffold for designing high-affinity, selective σ1 receptor ligands. The compound's structural homology to benzylpiperazines with demonstrated low nanomolar σ1 affinity and high subtype selectivity (Ki(σ2)/Ki(σ1) = 50-2448) [3] makes it an ideal candidate for radiolabeling (e.g., with ¹⁸F) to develop positron emission tomography (PET) imaging agents for visualizing σ1 receptor expression in the brain, or for use as a pharmacological tool in neuroprotection and pain research.

Physicochemical Property Optimization in CNS Drug Discovery Programs

Integrate 1,4-bis(3-fluorobenzyl)piperazine into medicinal chemistry campaigns aimed at optimizing CNS drug candidates. The compound's predicted physicochemical profile—including a calculated LogP of 4.23 and pKa of 6.71 —provides a quantifiable benchmark for tuning lipophilicity and basicity to achieve desired blood-brain barrier penetration and target engagement. Its symmetrical 1,4-disubstituted structure and meta-fluorine pattern offer a distinct combination of properties compared to non-fluorinated or para-fluorinated analogs [4], enabling systematic exploration of SAR in hit-to-lead optimization.

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